Xylotetraose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

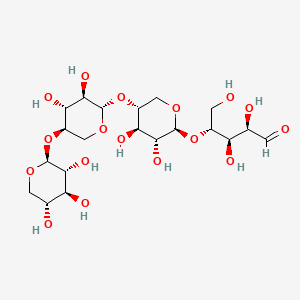

Xylotetraose is a hydrolysis product of Xylan . Xylan is a polysaccharide made from units of xylose and contains predominantly β-D-xylose units linked as in cellulose . This compound can be used for enzyme biochemical analysis .

Synthesis Analysis

This compound can be produced by the hydrolysis of cheap and abundant lignocellulosic feedstocks . A study shows that this compound was produced through a two-step reaction involving polyethylenimine-coated Selenomonas ruminantium β-xylosidase immobilized on glyoxyl agarose .

Molecular Structure Analysis

The structure of a GH10 family hyper-thermophilic xylanase XynAF1 was obtained by high-resolution X-ray crystallography, and the ligand-complex structure was visualized by soaking with this compound .

Chemical Reactions Analysis

Xylooligosaccharides (XOS) are mainly produced by the hydrolysis of lignocellulosic feedstocks . This compound, as a type of XOS, can be produced by microbial xylanases . These enzymes are highly specific biocatalysts that do not produce any undesirable byproducts during oligomer production .

Physical And Chemical Properties Analysis

This compound is a powder with a molecular formula of C20H34O17 and a molecular weight of 546.5 . It is stable for more than 2 years under recommended storage conditions .

Scientific Research Applications

Gut Microbiota and ABC Transporters : Xylotetraose can be utilized by the ABC transporter of the gut microbiota Bifidobacteria. This was demonstrated in a study where a complex of this compound with the solute-binding protein BlAXBP of the ABC transporter was analyzed using high-throughput virtual screening and molecular dynamics simulations (Zhang & Li, 2021).

Enzymatic Production : Xylanase IV, an enzyme from Aeromonas caviae ME-1, was found to produce this compound as the only low-molecular-weight oligosaccharide from oat spelt xylan. This enzyme exhibits specificity in producing this compound, indicating its potential in controlled hydrolysis of xylans (Kubata et al., 1995).

Bioresource Technology : The enzymatic hydrolysis of alkaline oxidation-treated sugarcane bagasse can produce functional xylo-oligosaccharides, including this compound. This process shows potential for industrial applications in co-producing functional XOS and fermentable sugars (Li et al., 2019).

Molecular Dynamics in Enzyme-Substrate Complexes : A study on endo-1,4-xylanase II (XynII) revealed insights into the binding of this compound in different conformations. This research helps in understanding enzyme-substrate interactions at an atomic level, which is crucial for enzyme engineering and applications (Laitinen et al., 2003).

Saccharomyces cerevisiae Metabolic Engineering : Research has been conducted on the overexpression of xylose isomerase and other genes in Saccharomyces cerevisiae for improved xylose utilization, demonstrating the potential of genetically engineered yeast in bioconversion processes (Zhou et al., 2012).

Food Industry Applications : this compound has been studied in the context of its effects on the fermentation properties of dough and bread color characteristics. This indicates its potential use in the food industry, especially in bakery products (Zhu et al., 2010).

Mechanism of Action

Target of Action

Xylotetrose, also known as Xylotetraose, primarily targets xylanase enzymes in various organisms, particularly in fungal species such as Aspergillus niger, Orpinomyces sp., Neocallimastix patriciarum, and Botrytis fuckeliana . These enzymes play a crucial role in the biodegradation of lignocellulosic biomass by breaking down xylans to fermentable carbohydrates .

Mode of Action

Xylotetrose interacts with its target enzymes through molecular binding. In silico studies have shown that xylanase enzymes from different fungal species have a high binding affinity towards xylotetrose . This interaction leads to changes in the enzyme-substrate complexes, contributing to the efficient breakdown of xylans .

Biochemical Pathways

Once xylotetrose is transported into the bacterial cytoplasm and isomerized to D-xylulose, it enters the pentose phosphate pathway (PPP) . The non-oxidative PPP converts D-ribulose-5-phosphate to various other compounds, including D-xylulose-5-phosphate . This pathway plays a significant role in the metabolism of xylose, leading to the production of biofuels and chemicals from biomass .

Pharmacokinetics

Its interaction with xylanase enzymes suggests that it may be efficiently metabolized in organisms that produce these enzymes .

Result of Action

The action of xylotetrose results in the breakdown of xylans to fermentable carbohydrates, which can be used to produce useful chemicals or fuels . This process is crucial for the efficient biodegradation of lignocellulosic biomass, making xylotetrose an important compound in industrial sectors such as food, animal feed, biofuel, pulp, and paper .

Action Environment

The action of xylotetrose is influenced by various environmental factors. For instance, the presence of cellulose can reduce the production of xylooligosaccharides (XOS) from xylan . Moreover, the efficiency of xylotetrose’s action can be enhanced in environments rich in specific enzymes, such as xylanase .

Safety and Hazards

Future Directions

Xylooligosaccharides, including xylotetraose, are considered potential prebiotics due to their versatile properties . They target various metabolic interactions due to their adaptable properties such as solubility, low calorific value, and anti-carcinogenic effects . Extending these studies of understanding, the interaction between specific probiotics enzymes and their ligands can explore the detailed design of synbiotics in the future .

Biochemical Analysis

Biochemical Properties

In silico studies of fungal xylanase enzymes were performed using Xylotetrose among other substrates to identify the active site residues and binding affinity of those complexes . Xylotetrose showed significant molecular interaction and binding affinity with xylanase enzymes from different fungal species .

Cellular Effects

The cellular effects of Xylotetrose are primarily observed in its role in the biodegradation of lignocellulosic biomass . Xylotetrose, as a product of xylan degradation, contributes to the breakdown of hemicellulose, a major component of the cell wall in plants .

Molecular Mechanism

The molecular mechanism of Xylotetrose involves its interaction with xylanase enzymes. These enzymes break down the internal glycosidic bond of the xylan backbone, reducing the degree of polymerization substrate and liberating mostly xylo-oligosaccharides and xylose .

Temporal Effects in Laboratory Settings

Its role in the biodegradation of lignocellulosic biomass suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Xylotetrose is involved in the metabolic pathway of xylan degradation. This process involves the action of xylanase enzymes, which break down the xylan backbone into smaller oligosaccharides, including Xylotetrose .

Properties

| { "Design of the Synthesis Pathway": "Xylotetraose can be synthesized through the enzymatic hydrolysis of xylan, which is a hemicellulose found in plant cell walls. The hydrolysis reaction breaks down the xylan polymer into its constituent xylose monomers, which can then be reassembled into xylotetraose through a series of glycosylation reactions.", "Starting Materials": [ "Xylan", "Water", "Xylanase enzyme", "Xylose", "Glucose", "Fructose", "Sucrose", "Lactose", "Maltose", "Dextrin" ], "Reaction": [ "Hydrolysis of xylan using xylanase enzyme to produce xylose monomers", "Purification of xylose monomers", "Glycosylation of xylose monomers using glucose, fructose, sucrose, lactose, maltose, or dextrin as the glycosylating agent", "Purification of xylotetraose product" ] } | |

CAS No. |

22416-58-6 |

Molecular Formula |

C20H34O17 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

(2R,3R,4R)-4-[(3R,4R,5R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |

InChI |

InChI=1S/C20H34O17/c21-1-6(23)11(25)8(2-22)35-19-16(30)13(27)10(4-33-19)37-20-17(31)14(28)9(5-34-20)36-18-15(29)12(26)7(24)3-32-18/h1,6-20,22-31H,2-5H2/t6-,7+,8+,9+,10+,11+,12?,13-,14+,15+,16+,17+,18-,19?,20-/m0/s1 |

InChI Key |

JVZHSOSUTPAVII-MIDOVEIXSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |

SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Synonyms |

O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose; Xylotetraose |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

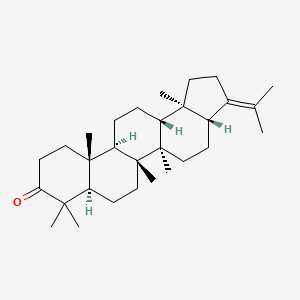

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)